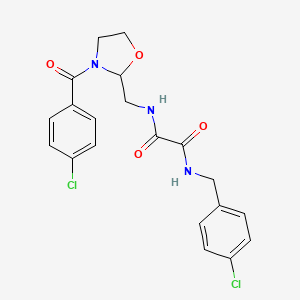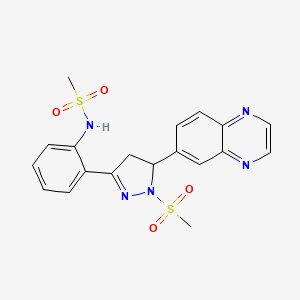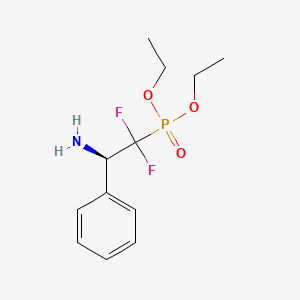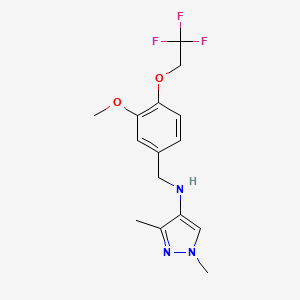![molecular formula C11H16N2O4 B2891297 Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate CAS No. 2169530-25-8](/img/structure/B2891297.png)
Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate is an organic compound with the molecular formula C11H17N2O4 It is a derivative of oxazole and carbamate, featuring a tert-butyl group, a formyl group, and an ethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate typically involves the protection of amino groups using carbamates. One common method is the use of tert-butoxycarbonyl (Boc) protecting groups. The synthesis can be carried out under mild conditions, often involving the reaction of the starting amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate may involve large-scale synthesis using similar protecting group strategies. The process typically includes steps such as nitrosation, reduction, esterification, and condensation to achieve the desired product with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, acidic or basic conditions.
Reduction: NaBH4, methanol or ethanol as solvent.
Substitution: Strong acids like trifluoroacetic acid (TFA) for deprotection.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable carbamate linkages.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate involves its ability to form stable carbamate linkages with amino groups. This property makes it useful as a protecting group in peptide synthesis. The compound can be deprotected under acidic conditions, releasing the active amine . The molecular targets and pathways involved include interactions with enzymes and proteins that recognize carbamate linkages .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group in organic synthesis.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: A related compound with a thiazole ring instead of an oxazole ring.
Uniqueness
Its ability to undergo various chemical transformations and its stability under different conditions make it a valuable compound in research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)12-5-4-9-8(6-14)13-7-16-9/h6-7H,4-5H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDRSPVIKJDXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(N=CO1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2891215.png)

![N-(2-METHOXYETHYL)-2-({2-[4-(METHYLSULFANYL)PHENYL]-5-PHENYL-1H-IMIDAZOL-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2891221.png)

![1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2891226.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891227.png)

![2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B2891229.png)
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891232.png)
![1-(4-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2891233.png)
![4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid](/img/structure/B2891234.png)


